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3-Methylbenzofuran-7-amine

Cat. No.: B13510897
M. Wt: 147.17 g/mol
InChI Key: BHXIQTRDEFMSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbenzofuran-7-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic building block. Its core structure consists of a benzofuran moiety, a privileged scaffold known for its diverse biological activities, substituted with an amine group at the 7-position and a methyl group at the 3-position . Researchers value this compound primarily for its potential as a precursor in the design and synthesis of novel therapeutic agents. Specifically, closely related 3-aminobenzofuran derivatives have been identified as potent, multifunctional ligands in neuroscience research, showing promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the investigation of Alzheimer's disease . Some derivatives in this class have also demonstrated the ability to inhibit self- and AChE-induced Aβ-aggregation, a key pathological feature of Alzheimer's, and exhibited neuroprotective effects in cell-based assays . Beyond neuroscience, the benzofuran scaffold is extensively explored in oncology. Benzofuran-based compounds have been developed as potent inhibitors of various targets, including the histone demethylase LSD1 (KDM1A), an enzyme that is overexpressed in several cancers and represents a promising epigenetic target for anticancer therapy . Furthermore, novel benzofuran derivatives are being studied for their antiproliferative activities against a range of human cancer cell lines, underscoring the scaffold's broad utility in drug discovery . The synthetic versatility of the benzofuran core also allows for advanced structural modification through modern skeletal editing techniques, enabling researchers to diverge from this single starting point to access other valuable heterocyclic classes like benzoxazoles, thereby accelerating the exploration of structure-activity relationships . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please refer to the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B13510897 3-Methylbenzofuran-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-methyl-1-benzofuran-7-amine

InChI

InChI=1S/C9H9NO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,10H2,1H3

InChI Key

BHXIQTRDEFMSEL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC=C2N

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 Methylbenzofuran 7 Amine

Reactivity of the Amino Group at C-7

The primary aromatic amine at the C-7 position is a key site for functionalization. Its lone pair of electrons makes it nucleophilic and basic, enabling reactions typical of arylamines.

The amino group of 3-Methylbenzofuran-7-amine readily acts as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. chemistryguru.com.sgyoutube.com This reactivity is fundamental to many derivatization strategies. For instance, in reactions with alkyl halides, the nitrogen's lone pair displaces the halide to form secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts. chemistryguru.com.sg The course of the reaction—mono- versus poly-alkylation—can be controlled by stoichiometry and reaction conditions.

ElectrophileReagent ExampleProduct Type
Alkyl HalideIodomethane (CH₃I)Secondary Amine / Tertiary Amine
Acyl HalideAcetyl Chloride (CH₃COCl)Amide
Sulfonyl HalideBenzenesulfonyl Chloride (C₆H₅SO₂Cl)Sulfonamide

This table illustrates the role of the C-7 amino group as a nucleophile in substitution reactions.

Amidation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides yields stable amide derivatives. This transformation is significant as it can serve as a protective strategy for the amino group, moderating its activating effect during subsequent electrophilic aromatic substitution reactions. libretexts.org The resulting N-(3-methylbenzofuran-7-yl)amides are also an important class of compounds in their own right, with various biological activities being explored in related benzofuran (B130515) structures. researchgate.net

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine intermediate. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled route to mono-alkylated products.

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). byjus.comlibretexts.org This process converts the amino group into a diazonium salt, an exceptionally versatile intermediate. organic-chemistry.org

The resulting 3-methylbenzofuran-7-diazonium salt is a gateway to a plethora of functional groups that are otherwise difficult to introduce directly onto the aromatic ring. The diazonium group can be replaced by various nucleophiles in Sandmeyer-type reactions, where a copper(I) salt catalyst is often employed. researchgate.net

ReagentProduct Functional GroupReaction Name
CuCl / HCl-Cl (Chloro)Sandmeyer Reaction
CuBr / HBr-Br (Bromo)Sandmeyer Reaction
CuCN / KCN-CN (Cyano)Sandmeyer Reaction
KI-I (Iodo)
H₂O, Δ-OH (Hydroxy)
HBF₄, Δ-F (Fluoro)Schiemann Reaction

This table summarizes key transformations of the diazonium salt derived from this compound.

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring is an aromatic system, and its reactivity towards electrophiles is strongly influenced by the existing substituents. wikipedia.org The electron-donating nature of the heterocyclic oxygen atom, the C-7 amino group, and the C-3 methyl group activates the ring system for electrophilic attack. libretexts.org

The directing effects of the substituents on the benzene (B151609) portion of the molecule determine the position of incoming electrophiles. The C-7 amino group is a powerful activating group and is ortho, para-directing. The positions ortho to the amino group are C-6 and C-8 (which is the bridgehead carbon), and the para position is C-4. Therefore, electrophilic substitution is strongly favored at the C-4 and C-6 positions. The activating effect of the amino group generally outweighs the influence of the furan (B31954) ring's oxygen atom and the C-3 methyl group on the benzene moiety's reactivity.

For reactions like nitration, halogenation, or sulfonation, the incoming electrophile will preferentially substitute at the C-4 and C-6 positions, with the steric hindrance of the furan ring potentially influencing the ratio of the two isomers.

ReactionReagentExpected Major Products
NitrationHNO₃ / H₂SO₄4-Nitro-3-methylbenzofuran-7-amine & 6-Nitro-3-methylbenzofuran-7-amine
BrominationBr₂ / FeBr₃4-Bromo-3-methylbenzofuran-7-amine & 6-Bromo-3-methylbenzofuran-7-amine
SulfonationFuming H₂SO₄3-Methyl-7-aminobenzofuran-4-sulfonic acid & 3-Methyl-7-aminobenzofuran-6-sulfonic acid

This table outlines the expected regiochemical outcomes for electrophilic aromatic substitution on the benzene ring of this compound.

The furan moiety of the benzofuran system is also susceptible to chemical modification. While the benzene ring is strongly activated by the amino group, reactions can also occur on the furan part.

Electrophilic Substitution: In benzofurans, electrophilic substitution typically occurs at the C-2 position, which is the most electron-rich. Since this position is unsubstituted in this compound, reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) or Friedel-Crafts acylation would be expected to introduce a functional group at C-2. However, the powerful activating C-7 amino group can compete for the electrophile, and protection of the amine may be necessary to achieve selective functionalization of the furan ring.

Reactions of the Methyl Group: The methyl group at the C-3 position can undergo radical substitution reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of 3-(bromomethyl)benzofuran-7-amine. acs.orgacs.org This brominated intermediate is a valuable synthon, as the bromine can be displaced by various nucleophiles to introduce a wide range of functionalities at the 3-position methyl group. acs.org

Oxidation and Reduction Pathways

The presence of both a furan ring, which is susceptible to oxidative cleavage, and an aromatic amine, which can be readily oxidized, suggests that this compound would be sensitive to oxidizing agents. Conversely, the most common synthetic route to this compound likely involves a reduction step.

Oxidation: The oxidation of this compound can be expected to proceed via two main pathways depending on the reagents and conditions employed.

Oxidation of the Benzofuran Core: Strong oxidizing agents can attack the furan moiety. Studies on the oxidation of 3-methylbenzofuran (B1293835) (the parent compound without the amino group) have shown that the C2-C3 double bond is susceptible to cleavage. For instance, biomimetic oxidation can lead to the formation of lactones, such as 3-methylbenzofuran-2(3H)-one, and other ring-opened products like 2'-hydroxyacetophenone. mdpi.com The presence of the electron-donating amino group on the benzene ring would likely influence the electron density of the furan ring, but oxidative degradation of the heterocyclic portion remains a plausible pathway.

Oxidation of the Amino Group/Aromatic Ring: Aromatic amines are known to be sensitive to oxidation. Mild oxidation could potentially lead to the formation of colored dimeric or polymeric products through radical coupling. Stronger oxidation could target the benzene ring, which is activated by the amino group, potentially leading to the formation of quinone-like structures, although this is often a complex reaction leading to decomposition.

Reduction: The primary reduction pathway associated with this compound is its synthesis from the corresponding nitro compound, 3-methyl-7-nitrobenzofuran (B13702931). The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. This can be achieved using various reducing agents. A dearomative [3+2] cycloaddition of nitrobenzofurans has also been reported, indicating the possibility of reductive functionalization pathways that engage the nitro group in ring-forming processes. researchgate.net

Table 1: Potential Oxidation and Reduction Pathways
PathwayReagent ClassPotential Product(s)Notes
OxidationPeroxy acids (e.g., m-CPBA), H₂O₂ with catalyst3-Methylbenzofuran-2(3H)-one, Ring-opened productsTargets the furan ring, analogous to 3-methylbenzofuran oxidation. mdpi.com
OxidationMild oxidizing agents (e.g., air, FeCl₃)Polymeric materials, azo compoundsTargets the amino group, common for aromatic amines.
ReductionCatalytic Hydrogenation (H₂/Pd-C), Metal/Acid (e.g., Sn/HCl, Fe/HCl)This compoundStandard synthesis from 3-methyl-7-nitrobenzofuran.

Synthesis of Complex Molecular Architectures Incorporating this compound

The 7-amino group serves as a powerful synthetic handle for constructing more complex molecules, particularly those involving the annulation of new rings onto the benzofuran framework.

The primary amine functionality is ideally positioned for classic condensation and cyclization reactions to build fused heterocyclic systems. The position of the amine ortho to an aromatic C-H bond (at C6) allows for the formation of a new six-membered ring fused to the benzene portion of the molecule.

Skraup Quinoline (B57606) Synthesis : This reaction is a cornerstone for the synthesis of quinolines from aromatic amines. wikipedia.org By treating this compound with glycerol, sulfuric acid, and a mild oxidizing agent (such as nitrobenzene), a cyclization and subsequent oxidation sequence would be expected to yield a novel tetracyclic system: 8-methyl-benzofuro[7,6-b]quinoline. organicreactions.orgpharmaguideline.com

Combes Quinoline Synthesis : An alternative route to fused quinolines involves the acid-catalyzed reaction of an aromatic amine with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.org Reacting this compound with a reagent like acetylacetone (B45752) would be expected to produce a substituted 8-methyl-benzofuro[7,6-b]quinoline derivative.

Pictet-Spengler Reaction : This reaction typically forms tetrahydroisoquinoline rings. While it classically involves β-arylethylamines, modified versions can proceed with aromatic amines. For instance, the reaction of an aminobenzofuran derivative with aldehydes has been shown to produce complex fused systems. semanticscholar.org This suggests that this compound could react with aldehydes or ketones under acidic conditions to generate fused dihydropyridine (B1217469) or related heterocyclic structures.

Table 2: Potential Synthesis of Fused Heterocyclic Systems
Reaction NameKey ReagentsResulting Fused SystemReference Principle
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing agentBenzofuro[7,6-b]quinolineClassic quinoline synthesis from anilines. wikipedia.orgorganicreactions.org
Combes Synthesis1,3-Dicarbonyl compound, Acid catalystSubstituted Benzofuro[7,6-b]quinolineAlternative quinoline synthesis. pharmaguideline.comiipseries.org
Pictet-Spengler TypeAldehyde or Ketone, Acid catalystFused DihydropyridineAnnulation via reaction with the amino group. semanticscholar.org

The construction of bridged and spiro systems from this compound is a more complex synthetic challenge, typically requiring multi-step sequences to install the necessary functionality for intramolecular cyclization.

Spiro Compounds: Spirocyclic systems featuring a benzofuran core are of significant interest.

[3+2] Cycloaddition : One strategy involves a three-component [3+2] azomethine ylide cycloaddition reaction. While this often involves a benzofuranone, the core principle of using the benzofuran scaffold to build spiro-pyrrolidine derivatives is well-established. mdpi.com

Intramolecular Cyclization : A more direct approach would involve derivatizing the amine at the 7-position with a chain containing a reactive group. This appended chain could then undergo an intramolecular reaction with the C6 position of the benzene ring or the C2 position of the furan ring to form a spirocycle. The synthesis of spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds, for example, demonstrates the feasibility of creating spirocycles at the C2 position. nih.gov Similarly, reactions of amino-naphthoquinones with ninhydrin (B49086) to form spiro-isobenzofuran compounds highlight how an amino group can direct the formation of complex spiro systems. acs.orgnih.gov

Bridged Compounds: The synthesis of bridged architectures is synthetically demanding and would require significant substrate pre-functionalization.

Intramolecular Diels-Alder Reaction : A potential route could involve attaching a diene-containing moiety to the 7-amino group. An intramolecular [4+2] cycloaddition between the appended diene and the C2-C3 double bond of the benzofuran ring (the dienophile) could, in principle, generate a bridged bicyclic system.

Intramolecular Michael Addition : The formation of bridged carbobicyclic compounds via intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds has been demonstrated. nih.gov A conceptually similar strategy could be envisioned where a nucleophilic center, installed via the amino group, adds intramolecularly to an activated position on the benzofuran ring.

Dearomative Annulation : Complex bridged systems have been constructed starting from nitrobenzofurans via catalytic asymmetric dearomative [4+2] annulation reactions. rsc.org This suggests that the nitro-precursor to this compound could be a viable starting point for the stereoselective construction of dihydrobenzofuran-bridged polycyclic compounds.

Table 3: Potential Strategies for Spiro and Bridged Architectures
ArchitectureSynthetic StrategyRequired ModificationReference Principle
Spiro CompoundIntramolecular CyclizationAttachment of a reactive side-chain to the C7-amino group.General principle of spirocyclization; synthesis of spiro[benzofuran-piperidine]. nih.gov
Spiro Compound[3+2] CycloadditionConversion to a benzofuranone or related activated species.Synthesis of spiro-pyrrolidines from benzofuranones. mdpi.com
Bridged CompoundIntramolecular Diels-AlderAttachment of a diene moiety to the C7-amino group.General strategy for bridged ring synthesis. nih.gov
Bridged CompoundDearomative AnnulationUse of 3-methyl-7-nitrobenzofuran as a precursor.Synthesis of bridged systems from nitrobenzofurans. rsc.org

Spectroscopic and Advanced Analytical Methodologies for 3 Methylbenzofuran 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers fundamental insights into the structure of 3-Methylbenzofuran-7-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the benzofuran (B130515) ring, the methyl group protons, the amine protons, and the proton on the furan (B31954) ring. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) protons would also produce a signal, the chemical shift of which can be variable and is often broad due to hydrogen bonding and exchange with trace amounts of water. The proton on the furan ring (at position 2) is expected to have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbon atoms of the benzofuran core, the methyl group carbon, and the carbon atom attached to the amino group. The chemical shifts of the aromatic and heteroaromatic carbons are typically found in the range of δ 100-160 ppm. The methyl carbon would appear at a much higher field (upfield), typically around δ 10-20 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.2 - 7.4q~1.0
H-46.7 - 6.9d~8.0
H-56.9 - 7.1t~8.0
H-66.6 - 6.8d~8.0
3-CH₃2.2 - 2.4s-
7-NH₂3.5 - 4.5br s-

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3115 - 120
C-3a125 - 130
C-4110 - 115
C-5120 - 125
C-6110 - 115
C-7140 - 145
C-7a150 - 155
3-CH₃10 - 15

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the conformation of the molecule and to confirm assignments by showing through-space interactions between protons that are close to each other but not necessarily scalar-coupled.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₉NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₉H₉NO is 147.0684. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. In an MS/MS experiment, the molecular ion of this compound would be selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern is characteristic of the compound's structure. For this compound, expected fragmentation pathways could involve the loss of a hydrogen atom, a methyl radical, or cleavage of the furan or benzene ring. Analysis of these fragmentation patterns can help to confirm the positions of the substituents on the benzofuran core.

Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Predicted Ion Structure/Fragment Lost
147[M]⁺ (Molecular ion)
146[M-H]⁺
132[M-CH₃]⁺
118[M-HCN-H]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The C-O-C stretching of the furan ring would also give a characteristic absorption.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy are different, they both provide information about molecular vibrations. For molecules with a center of symmetry, some vibrations may be IR active but Raman inactive, and vice versa. For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both IR and Raman spectra. Raman spectroscopy can be particularly useful for observing symmetric vibrations and C-C bonds in the aromatic ring.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 3000Medium
C=C Aromatic Ring Stretch1550 - 1620Strong
N-H Bend1580 - 1650Weak
C-N Stretch1250 - 1350Medium
C-O-C Stretch1050 - 1250Medium

Vibrational Analysis of Characteristic Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectrum is characterized by vibrations of the amine group, the aromatic benzofuran core, and the methyl substituent.

The primary amine (-NH₂) group is particularly informative. In IR spectroscopy, primary amines typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations. The presence of two bands is a clear indicator of a primary amine (R-NH₂), whereas a secondary amine (R₂NH) would show only one band, and a tertiary amine (R₃N) would show none in this region. orgchemboulder.comwpmucdn.com

Furthermore, the N-H bending vibration (scissoring) for primary amines is observed between 1580 and 1650 cm⁻¹. orgchemboulder.com A broad band associated with N-H wagging can also be seen in the 665-910 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

The benzofuran ring system contributes its own characteristic bands. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is also a key diagnostic feature.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical ranges for its constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (-NH₂)Asymmetric N-H Stretch3400 - 3500Medium-Weak
Amine (-NH₂)Symmetric N-H Stretch3300 - 3400Medium-Weak
Amine (-NH₂)N-H Bend (Scissoring)1580 - 1650Medium-Strong
Amine (-NH₂)N-H Wag665 - 910Broad, Strong
Aromatic AmineC-N Stretch1250 - 1335Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch1450 - 1600Medium-Strong
Methyl (-CH₃)C-H Stretch2850 - 2975Medium
BenzofuranC-O-C Stretch~1200 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system is a chromophore that absorbs UV radiation. The addition of an amino group to the aromatic ring acts as a potent auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the extended conjugated system of the benzofuran ring and the lone pair of electrons on the nitrogen atom. In arylamines, the interaction of the nitrogen's non-bonding electrons with the aromatic π-system shifts the ring's absorption to longer wavelengths. libretexts.org For example, the primary absorption band of benzene is at 256 nm, while that of aniline is shifted to 280 nm. libretexts.org A similar shift would be anticipated for this compound compared to the parent 3-methylbenzofuran (B1293835).

The electronic spectrum is sensitive to the solvent environment. In acidic solutions, protonation of the amino group to form an anilinium-type ion (-NH₃⁺) would cause the lone pair on the nitrogen to become unavailable for resonance with the aromatic ring. This typically results in a hypsochromic (blue) shift, with the spectrum becoming more like that of the parent benzofuran chromophore.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the connectivity of the atoms and the planarity of the benzofuran ring system. It would also detail the spatial orientation of the amine and methyl groups relative to the ring. Furthermore, this method elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen lone pair, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

As of this writing, a public domain crystal structure for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is indispensable for the separation, isolation, and purity assessment of organic compounds. Both gas and liquid chromatography are applicable to this compound, with the choice depending on the specific analytical goal.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the analysis of amines by GC can be challenging due to their polarity and basicity. labrulez.com The primary amine group in this compound can interact strongly with acidic silanol groups present in standard silica-based columns, leading to poor peak shape (tailing) and potential irreversible adsorption. labrulez.comvt.edu

To overcome these issues, several strategies are employed:

Deactivated Columns : Specialized columns where the active silanol groups are deactivated, often by treatment with a basic compound, are used to minimize analyte-column interactions. labrulez.com

Derivatization : The amine group can be chemically modified to a less polar, more volatile derivative before analysis. researchgate.net Acylation is a common derivatization procedure for primary and secondary amines. researchgate.net

Porous Polymer Columns : Columns packed with porous polymers can be effective for separating amines.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra that can confirm the identity of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used method for the analysis of non-volatile or thermally sensitive compounds like this compound. helsinki.fi Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 or C8 silica-based column) is used with a polar mobile phase. sielc.comderpharmachemica.com The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. derpharmachemica.comrsc.org

To achieve good peak shape and reproducible retention times for a basic compound like this compound, the pH of the mobile phase is often controlled using buffers or additives like formic acid or trifluoroacetic acid. At a lower pH, the amine is protonated, which can improve its interaction with the stationary phase and reduce peak tailing.

Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. HPLC provides a robust method for determining the purity of this compound and for isolating it from reaction mixtures.

The following table outlines a hypothetical set of starting conditions for an HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 30% B to 90% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., ~280 nm)
Injection Volume 10 µL

Theoretical and Computational Studies of 3 Methylbenzofuran 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties with remarkable accuracy. Various approaches, each with its own balance of computational cost and precision, are employed to study molecules like 3-Methylbenzofuran-7-amine.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good compromise between accuracy and computational expense, making them suitable for studying relatively large molecules.

Ab Initio and Semi-Empirical Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally intensive but could provide benchmark data for calibrating more approximate methods.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. wustl.edu Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio methods, allowing for the rapid screening of large numbers of molecules. While less accurate, they can be valuable for preliminary studies of molecular properties and for providing initial geometries for higher-level calculations.

Molecular Mechanics (MM) Simulations

Molecular Mechanics (MM) simulations employ classical physics to model the interactions between atoms in a molecule. nih.gov Instead of solving the Schrödinger equation, MM methods use force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. These simulations are particularly useful for studying the conformational landscape of flexible molecules and for modeling large systems such as proteins or materials. For this compound, MM simulations could be used to explore its interactions with biological macromolecules or to predict its behavior in different solvent environments. ed.ac.uk

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Various theoretical tools are used to analyze the distribution of electrons and to identify regions of a molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. pmf.unsa.ba For benzofuran (B130515) derivatives, the HOMO-LUMO gap can be calculated using DFT, and this information is valuable for predicting their reactivity in various chemical transformations. The presence of electron-donating groups, such as the amino and methyl groups in this compound, is expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

Compound Method HOMO (eV) LUMO (eV) Gap (eV)
Imidazole Derivative B3LYP/6-311G(d,p) -6.2967 -1.8096 4.4871
Triazine Derivative B3LYP/6-311+G(d,p) - - 4.4871
Methylxanthines B3LYP/6-31G* - - 5.12 - 5.14

This table presents data for related heterocyclic compounds to provide context for the expected electronic properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactive behavior towards electrophiles and nucleophiles. wolfram.com

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group, as these are electron-rich centers. The aromatic rings would also exhibit regions of negative potential above and below the plane of the molecule. This information is crucial for understanding the intermolecular interactions of this compound and its potential binding to biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (wavefunctions) from a calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This localization allows for a quantitative description of bonding and electronic delocalization within the molecule.

For this compound, an NBO analysis would provide deep insights into its electronic structure. It would quantify the hybridization of the atomic orbitals contributing to each bond, such as the C-C bonds of the benzene (B151609) and furan rings, the C-O and C-N bonds, and the C-H bonds of the methyl group. The analysis reveals the percent s- and p-character of these hybrids, which relates to bond strength and geometry.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. youtube.com These interactions represent electronic delocalization from a filled (donor) NBO, such as a bonding orbital or a lone pair, to an empty (acceptor) NBO, typically an antibonding orbital. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of the aromatic ring. Similarly, the oxygen lone pairs in the furan ring would exhibit delocalization into adjacent C-C and C-O antibonding orbitals. These interactions are crucial for understanding the molecule's aromaticity and the electronic influence of the amine and methyl substituents.

The stabilization energy (E2) associated with each donor-acceptor interaction quantifies the strength of the delocalization. A hypothetical NBO analysis summary for this compound is presented in the table below to illustrate the expected findings.

Donor NBOAcceptor NBOStabilization Energy (E2) (kcal/mol)Interaction Type
LP (1) N8π(C3a-C7a)~35-50n → π (Amine lone pair delocalization into benzene ring)
LP (2) O1π(C2-C3)~20-30n → π (Oxygen lone pair delocalization into furan ring)
π (C4-C5)π(C3a-C7a)~15-25π → π (Aromatic system delocalization)
σ (C3-C9)σ(C2-C3)~4-6σ → σ (Hyperconjugation from methyl group)

Note: The data in this table is illustrative and represents typical values for similar molecular systems. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting how and where a molecule is likely to react. For this compound, these methods can map out reaction pathways and profile its reactive nature.

To understand the mechanism of a chemical reaction, one must characterize the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), can locate and characterize the geometry and energy of transition states. For reactions involving this compound, such as electrophilic aromatic substitution, TS modeling would be critical.

For example, in a bromination reaction, the model would identify the transition state for the attack of a bromine electrophile at various positions on the aromatic ring. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the most likely site of reaction. The amine group is a strong activating group, and computational modeling would likely confirm that electrophilic attack is directed to the ortho and para positions relative to it (C6 and C4), with steric hindrance from the furan ring potentially influencing the outcome.

The reactivity of a molecule is governed by its electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Computational tools can create a detailed profile of this character.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP would show regions of negative potential (red/yellow), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), indicating electron-poor areas susceptible to nucleophilic attack. The most negative potential would be expected around the nitrogen and oxygen atoms due to their lone pairs, and delocalized over the aromatic ring, particularly at positions ortho and para to the activating amine group.

Fukui Functions: These functions are derived from conceptual DFT and provide a more quantitative measure of local reactivity. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. The function f+(r) predicts sites for nucleophilic attack, while f-(r) predicts sites for electrophilic attack. For this compound, the calculations would likely show high values of f-(r) on the carbon atoms at positions 4 and 6, confirming them as the primary sites for electrophilic substitution.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR isotropic shielding constants for atoms like ¹H and ¹³C. researchgate.net These values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. For this compound, this would produce a predicted ¹H and ¹³C NMR spectrum. researchgate.net The predicted shifts would reflect the electronic environment of each nucleus, showing, for example, the upfield shift of protons on the benzene ring due to the electron-donating amine group.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. This requires optimizing the molecule's geometry and then calculating the second derivatives of the energy. The results provide a theoretical vibrational spectrum that can be compared with experimental data to confirm structural assignments. For this compound, calculations would predict characteristic frequencies for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, C-O stretching of the furan ether, and various aromatic ring bending modes.

A table of hypothetical predicted spectroscopic data is shown below.

ParameterPredicted ValueNotes
¹³C NMR (δ, ppm)C4: ~110-120, C7: ~140-150Chemical shifts relative to TMS. C7 is deshielded by the attached nitrogen.
¹H NMR (δ, ppm)H4: ~6.5-7.0, -NH₂: ~3.5-4.5Aromatic protons are shielded by the amine group. Amine proton shift is solvent-dependent.
IR Frequency (cm⁻¹)~3350-3450 (N-H stretch)Typical range for primary amine symmetric and asymmetric stretching.
IR Frequency (cm⁻¹)~1200-1250 (Ar-O stretch)Characteristic stretching frequency for the furan ether linkage.

Note: The data in this table is illustrative and represents typical values for similar molecular systems.

Thermodynamic and Kinetic Parameter Determination

Computational chemistry allows for the determination of key thermodynamic and kinetic parameters that govern chemical processes. rsc.orgnih.gov

Kinetic Parameters: As discussed in the context of transition state modeling, the calculation of activation energies (ΔG‡) is fundamental to chemical kinetics. rsc.org Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the activation energy. rsc.org These calculations are essential for comparing the feasibility of different reaction pathways and understanding reaction rates. For instance, a study could compare the activation barriers for electrophilic attack at different sites on the this compound ring system to predict the regioselectivity of the reaction kinetically.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Molecules that are not completely rigid can exist in different spatial arrangements called conformations. This compound has rotational freedom, particularly around the C-N bond of the amine group and the C-C bond of the methyl group. A conformational analysis involves systematically exploring the potential energy surface to find stable conformers (energy minima) and the energy barriers between them. This is often done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating specific dihedral angles.

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net An MD simulation solves Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. This allows for the exploration of conformational space at a given temperature and can reveal how the molecule flexes, vibrates, and interconverts between different conformations. For this compound, an MD simulation could be used to study the dynamics of the amine group's orientation and its potential for hydrogen bonding with solvent molecules.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 Methylbenzofuran 7 Amine Derivatives

Elucidation of Molecular Interaction Mechanisms

The biological activity of 3-methylbenzofuran (B1293835) derivatives is intrinsically linked to their ability to interact with specific biomolecular targets. These interactions, primarily non-covalent, dictate the compound's efficacy and selectivity. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and specific derivatives.

Enzyme Binding and Inhibition Mechanisms

Derivatives of the benzofuran (B130515) scaffold have been identified as inhibitors of various enzymes, with their mechanism of action often involving competitive, non-competitive, or mixed-type inhibition. For instance, studies on 3-aminobenzofuran derivatives have revealed potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.gov

Kinetic studies of a particularly active 3-aminobenzofuran derivative, compound 5f (N-((4-(2-fluorobenzyl)pyridin-2-yl)methyl)benzofuran-3-amine), demonstrated a mixed-type inhibition of AChE. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mode is a hallmark of many potent enzyme inhibitors.

In the context of cancer research, certain 3-methylbenzofuran derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

Protein-Ligand Interaction Profiling (excluding clinical data)

The interaction of benzofuran derivatives with proteins is a key determinant of their pharmacokinetic and pharmacodynamic properties. Bovine serum albumin (BSA) is often used as a model protein to study these interactions. nih.govnih.gov Studies with 4-nitrophenyl-functionalized benzofurans have shown that these compounds can bind to BSA with high affinity, leading to fluorescence quenching and alterations in the protein's secondary structure. nih.govnih.gov

Circular dichroism (CD) spectroscopy revealed that the binding of some benzofuran derivatives can increase the β-sheet content of BSA, suggesting a conformational change upon ligand binding. nih.gov The stability of the protein can also be affected, with some derivatives causing thermal stabilization of the protein structure. nih.gov

Molecular docking simulations have provided insights into the specific binding modes of benzofuran derivatives within protein active sites. For example, the most active 3-aminobenzofuran derivative, 5f , is predicted to anchor within the mid-gorge of the AChE active site. nih.gov Key interactions include stacking of the pyridine (B92270) ring against Trp84 and the 2-fluorophenyl ring being sandwiched between Trp84 and Phe330. nih.gov A hydrogen bond between the amino group and Tyr121 further stabilizes this interaction. nih.gov

Cellular Pathway Modulation Studies (excluding clinical data)

Beyond direct enzyme inhibition, 3-methylbenzofuran derivatives can modulate various cellular pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cell lines. For instance, certain derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one have been shown to induce apoptosis in chronic myelogenous leukemia (K562) cells. researchgate.net

The mechanism of apoptosis induction appears to be mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7. researchgate.net Furthermore, some 3-methylbenzofuran derivatives can influence the cell cycle. Studies have shown that they can cause cell cycle arrest at the G2/M phase and an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov

Rational Design Principles for Structural Modification

The development of potent and selective 3-methylbenzofuran-7-amine derivatives relies on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the chemical structure, it is possible to enhance the desired biological activity while minimizing off-target effects.

Influence of Substituent Position and Electronic Nature on Molecular Interactions

SAR studies on 3-aminobenzofuran derivatives have highlighted the critical role of substituent type and position on their inhibitory potency against cholinesterases. nih.gov The presence of electron-withdrawing groups, such as fluoro, chloro, and bromo, on the benzyl (B1604629) moiety generally leads to better inhibitory activity compared to electron-donating groups like methyl and methoxy. nih.gov

The position of the substituent is also crucial. For fluorobenzyl-containing compounds, substitution at the ortho and para positions of the benzyl ring resulted in greater anti-AChE activity than meta substitution. nih.gov Conversely, for chloro and bromo substituted derivatives, ortho and meta substitutions were more favorable than para substitution. nih.gov

The following table summarizes the IC50 values for a series of 3-aminobenzofuran derivatives against AChE and BuChE, illustrating these SAR principles.

CompoundRAChE IC50 (µM)BuChE IC50 (µM)
5a H0.811.23
5b 2-CH32.453.14
5c 3-CH33.124.56
5d 4-CH34.215.87
5e 3-OCH381.06>100
5f 2-F0.640.55
5g 3-F1.682.11
5h 4-F0.720.98
5i 2-Cl1.231.89
5j 3-Cl1.562.43
5k 4-Cl5.677.89
5l 2-Br1.452.01
5m 3-Br1.892.76
5n 4-Br6.128.34
5o 2-NO22.894.12
5p 4-NO27.439.56
Data sourced from a study on 3-aminobenzofuran derivatives as cholinesterase inhibitors. nih.gov

Conformational Flexibility and its Role in Molecular Recognition

The conformational flexibility of a molecule plays a significant role in its ability to adapt to the binding site of a biological target. The introduction of flexible linkers or side chains can allow for optimal positioning of key interacting moieties, thereby enhancing binding affinity.

In the design of 3-methylbenzofuran derivatives as VEGFR-2 inhibitors, a hydrazide linker was incorporated to connect the benzofuran core to a terminal phenyl ring. nih.gov This flexible linker allows the molecule to adopt a conformation that facilitates key hydrogen bonding interactions with residues such as GLU-885 and ASP-1046 in the enzyme's active site. nih.gov

Molecular dynamics simulations of benzofuran-azacyclic hybrids targeting AChE have shown that the ligand-protein complex remains stable over time, with the ligand adopting a consistent binding mode. nih.gov The flexibility of the azacyclic moiety allows it to occupy the substrate channel of the enzyme, contributing to its inhibitory activity. nih.gov The ability of the molecule to maintain a stable conformation within the binding pocket is a critical aspect of molecular recognition and a key consideration in rational drug design.

Computational Approaches in SAR Analysis

In the quest to design and optimize novel therapeutic agents, computational chemistry has become an indispensable tool. For derivatives of this compound, a scaffold of interest in medicinal chemistry, computational approaches are pivotal in elucidating their structure-activity relationships (SAR). These in silico methods provide deep insights into how chemical modifications influence biological activity, guiding the synthesis of more potent and selective compounds. By simulating complex molecular interactions, researchers can predict the behavior of novel derivatives, prioritize synthetic efforts, and accelerate the drug discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking is employed to understand how these ligands might interact with the binding site of a specific biological target, such as an enzyme or receptor.

The process involves placing the 3D structure of the ligand into the active site of the target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, in studies of related benzofuran scaffolds, docking has been instrumental in rationalizing the activity of potent inhibitors. A study on 7-benzofuran amide derivatives targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) revealed that the carboxylate group could form crucial hydrogen bonds with key amino acid residues like Lys685 and Arg807 within the active site. nih.gov The most potent compounds were those that most effectively filled a lipophilic pocket in the enzyme. nih.gov Similarly, for derivatives of 3-(piperazinylmethyl)benzofuran acting as CDK2 inhibitors, docking studies have elucidated the binding mode and guided further optimization. nih.gov

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose and the flexibility of the protein's active site. For derivatives of this compound, an MD simulation could reveal whether the initial key interactions identified by docking are maintained over a period of nanoseconds. This helps in assessing the stability of the complex and understanding the conformational changes that may occur upon ligand binding. researchgate.netacs.org

The table below illustrates typical data generated from molecular docking studies on related benzofuran compounds, showing the predicted binding affinity (docking score) and the key interacting residues within a target protein.

Compound SeriesTarget ProteinRepresentative CompoundDocking Score (kcal/mol)Key Interacting Residues
7-Benzofuran AmidesERAP1Compound 11Not specifiedLys685, Arg807
5-nitrobenzofuran derivativesBacterial ProteinCompound M5n-10.4Not specified
Benzofuran-based SulfamidesM. tuberculosis Pks13Compound XuNot specifiedNot specified

This table is illustrative and compiled from studies on analogous benzofuran structures to demonstrate the type of data generated. nih.govresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would involve compiling a dataset of analogues with experimentally determined activities and then calculating a set of molecular descriptors for each compound.

These descriptors quantify various physicochemical properties of the molecules, such as their electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. researchgate.net Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.net

A robust QSAR model can:

Predict the activity of newly designed, unsynthesized derivatives.

Identify the key molecular properties that govern biological activity, thus providing mechanistic insights.

Guide the optimization of lead compounds by suggesting specific structural modifications to enhance potency.

For example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives identified key pharmacophoric features essential for activity, including aromatic rings, hydrophobic groups, and hydrogen bond acceptors. oncotarget.com The model revealed that specific hydrophobic and bulky substituents at certain positions were crucial for matching the pharmacophore and achieving high potency. oncotarget.com Such models are rigorously validated using statistical techniques to ensure their predictive power. nih.govresearchgate.net For a series of this compound derivatives, a QSAR model could identify, for instance, that increasing the hydrophobicity at a particular position while maintaining a specific electronic distribution on the benzofuran ring is key to improving activity.

The following table presents an example of descriptors that might be used in a QSAR model for benzofuran derivatives and their typical contribution to the model's predictive power.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons in interactions.
StericMolecular VolumeInfluences the fit of the ligand within the receptor's binding pocket.
HydrophobicLogPDescribes the molecule's partitioning between aqueous and lipid phases, affecting cell permeability and binding.
TopologicalWiener IndexQuantifies molecular branching, which can affect receptor binding.

This table is illustrative of typical descriptors used in QSAR studies of heterocyclic compounds. researchgate.net

By integrating these computational techniques, researchers can build a comprehensive understanding of the SAR for this compound derivatives, enabling a more rational and efficient approach to the design of novel bioactive molecules.

Advanced Applications and Future Directions for 3 Methylbenzofuran 7 Amine in Chemical Research

Applications in Materials Science

There is no specific information in the public domain regarding the application of 3-Methylbenzofuran-7-amine in materials science. The following sections outline potential, yet currently hypothetical, applications based on the properties of the broader benzofuran (B130515) class of compounds.

While research has been conducted on oligofuran-containing molecules for organic electronics, there is no specific data available for this compound. Theoretically, the benzofuran core, being an electron-rich heterocyclic system, could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino group at the 7-position could serve as a point for further functionalization to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The methyl group at the 3-position might influence solubility and solid-state packing, which are crucial for device performance. However, without experimental data, these remain speculative possibilities.

The bifunctional nature of this compound, possessing a reactive amine group and a modifiable benzofuran ring, suggests its potential as a monomer for the synthesis of advanced polymeric materials. For instance, it could theoretically be used in the production of polyamides, polyimides, or other high-performance polymers. The rigid benzofuran unit could impart desirable thermal stability and mechanical properties to the resulting polymers. These polymers might find applications in areas such as aerospace, electronics, and specialty coatings. It is important to reiterate that no specific studies have been published to validate these potential applications for this compound.

Role as a Versatile Chemical Building Block and Synthetic Intermediate

The utility of this compound as a versatile building block is predicated on the reactivity of the amine group and the benzofuran nucleus.

The primary amine functionality of this compound makes it a suitable starting material for the construction of more complex heterocyclic systems. It could undergo reactions such as diazotization followed by coupling reactions, or condensation with various electrophiles to form fused heterocyclic rings. These novel scaffolds could then be explored for a range of applications, including pharmaceuticals and agrochemicals. The benzofuran moiety itself is a key structural element in many biologically active natural products and synthetic compounds.

As a synthetic intermediate, this compound could be a key component in the multi-step synthesis of complex organic molecules. Its structure could be incorporated into larger frameworks to create new dyes, molecular sensors, or ligands for catalysis. The specific substitution pattern offers regiochemical control in further synthetic transformations. However, the current chemical literature does not provide specific examples of its use in the synthesis of such complex architectures.

Exploration of Catalytic Potentials

There is no available research on the catalytic potential of this compound. In theory, the amine group could be utilized to form metal complexes that may exhibit catalytic activity. For example, it could serve as a ligand for transition metals in various catalytic transformations. Furthermore, the benzofuran nitrogen could potentially act as a Lewis base catalyst in certain organic reactions. These possibilities remain to be investigated experimentally.

In-Depth Analysis Reveals Limited Public Research on this compound, Hampering a Comprehensive Review

A thorough investigation into the chemical compound this compound for an article titled "" has revealed a significant scarcity of publicly available scientific literature and data. Despite extensive searches, detailed information required to construct a comprehensive and scientifically rigorous article on its specific reactivity, synthesis, and applications remains elusive.

The initial objective was to explore the compound's undiscovered reactivity profiles, the development of sustainable and atom-economical synthetic routes, and its expansion into novel application domains within the chemical sciences. However, the scientific databases and peer-reviewed journals contain minimal to no specific entries for this compound. The majority of the available research focuses on the broader class of benzofuran derivatives, often with functionalization at different positions on the benzofuran core. These studies primarily highlight applications in medicinal chemistry, such as the development of antitumor and anti-Alzheimer's agents.

Consequently, the creation of an in-depth article that adheres to the specified outline and quality standards is not feasible at this time due to the lack of foundational research on this compound. Further primary research would be necessary to elucidate the chemical behavior and potential of this specific molecule before a comprehensive review could be written.

Q & A

Q. What are the established synthetic routes for 3-Methylbenzofuran-7-amine, and how do reaction conditions influence yield and purity?

The synthesis of benzofuran-7-amine derivatives often involves multi-step protocols. A common approach starts with nitro-substituted intermediates, such as 2-methyl-7-nitro-2,3-dihydrobenzofuran, which undergoes catalytic hydrogenation to reduce the nitro group to an amine. For example, Pd/C under hydrogen atmosphere has been used for similar reductions, achieving ~85% yield . Reaction parameters like catalyst loading, solvent choice (e.g., dichloromethane), and temperature must be optimized to minimize side reactions (e.g., over-reduction or ring saturation). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as validated by HPLC and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, methyl group protons in 2,2-dimethyl analogs resonate at δ ~1.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity; methods using C18 columns and UV detection at 254 nm are standard.
  • Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁NO is 161.21 g/mol) .
  • Elemental Analysis : Validates stoichiometry (C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do electronic and steric effects of the methyl group in this compound influence its reactivity in substitution or oxidation reactions?

The methyl group at position 3 introduces steric hindrance, which may slow electrophilic substitution at adjacent positions. For example, nitration or halogenation reactions typically occur at the less hindered positions (e.g., C-5 or C-6). Oxidation studies on analogous compounds (e.g., 2-phenylbenzofurans) show that electron-donating groups like methyl stabilize the aromatic system, reducing susceptibility to ring-opening oxidation by agents like KMnO₄ . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across studies?

Data heterogeneity may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Perform meta-analysis using tools like Cochrane Review methods to quantify heterogeneity (I² statistic) and assess bias .
  • Standardize assays: Use一致的 protocols (e.g., fixed IC₅₀ determination methods) and validate results with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Explore structure-activity relationship (SAR) studies to isolate the impact of the methyl group. For instance, fluorinated analogs (e.g., 7-fluoro derivatives) show enhanced binding affinity in antiviral screens, suggesting substituent position critically affects activity .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacological profiles?

  • Molecular Docking : Predict binding modes to target proteins (e.g., dihydroorotate dehydrogenase for antiviral activity) .
  • ADMET Prediction : Tools like SwissADME estimate solubility (e.g., logP ~2.1 for C₁₀H₁₁NO) and metabolic stability. For example, methyl groups may enhance lipophilicity but reduce aqueous solubility (~2.4 µg/mL at pH 7.4 in analogs) .
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data to prioritize synthetic targets .

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